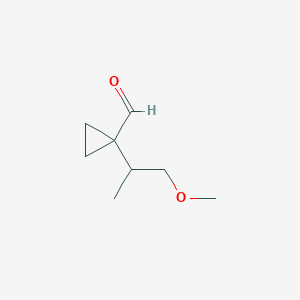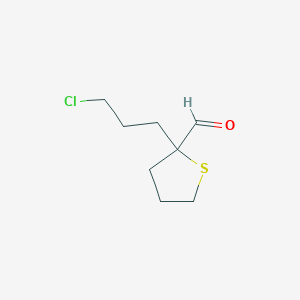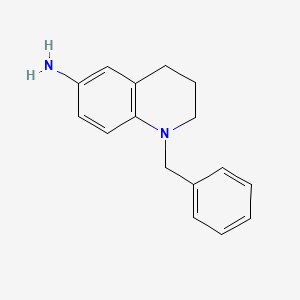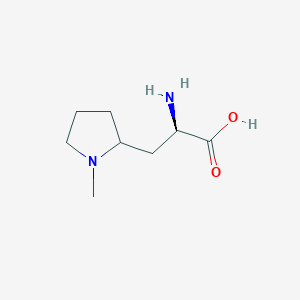![molecular formula C7H9F2N3O2 B13271379 2,2-Difluoro-2-[1-(propan-2-yl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B13271379.png)
2,2-Difluoro-2-[1-(propan-2-yl)-1H-1,2,3-triazol-5-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-2-[1-(propan-2-yl)-1H-1,2,3-triazol-5-yl]acetic acid is an organic compound that features a triazole ring substituted with a difluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-[1-(propan-2-yl)-1H-1,2,3-triazol-5-yl]acetic acid typically involves the formation of the triazole ring followed by the introduction of the difluoroacetic acid group. One common method is the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is a click chemistry reaction. The reaction conditions often include the use of copper(I) salts, such as copper(I) bromide, in the presence of a base like sodium ascorbate, and a solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as crystallization or chromatography, are optimized for large-scale operations.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-[1-(propan-2-yl)-1H-1,2,3-triazol-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the difluoroacetic acid moiety, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,2-Difluoro-2-[1-(propan-2-yl)-1H-1,2,3-triazol-5-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its triazole ring, which can interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-[1-(propan-2-yl)-1H-1,2,3-triazol-5-yl]acetic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The difluoroacetic acid moiety can participate in acid-base reactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-2-(fluorosulfonyl)acetic acid: Similar in structure but contains a fluorosulfonyl group instead of a triazole ring.
Fluconazole: Contains a triazole ring but differs in the substitution pattern and overall structure.
Uniqueness
2,2-Difluoro-2-[1-(propan-2-yl)-1H-1,2,3-triazol-5-yl]acetic acid is unique due to the combination of the triazole ring and the difluoroacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H9F2N3O2 |
|---|---|
Molecular Weight |
205.16 g/mol |
IUPAC Name |
2,2-difluoro-2-(3-propan-2-yltriazol-4-yl)acetic acid |
InChI |
InChI=1S/C7H9F2N3O2/c1-4(2)12-5(3-10-11-12)7(8,9)6(13)14/h3-4H,1-2H3,(H,13,14) |
InChI Key |
GVRXBQYAPBPNBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CN=N1)C(C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(But-2-yn-1-yl)amino]furan-2-carboxylic acid](/img/structure/B13271306.png)
![N-{2-[(2-methylpropyl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13271312.png)



![(2-Methoxyethyl)[1-(3-methylthiophen-2-yl)ethyl]amine](/img/structure/B13271333.png)



![3-[2-Bromo-5-(dimethylamino)phenyl]propanoic acid](/img/structure/B13271357.png)


![{[3-cyano-4-(2-furyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]thio}acetic acid](/img/structure/B13271377.png)
